molecular formula C12H14N2O2 B178519 tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 148760-75-2

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B178519
CAS No.: 148760-75-2
M. Wt: 218.25 g/mol
InChI Key: PKYJYPDHSCLTJO-UHFFFAOYSA-N
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Description

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. The use of automated reactors and in-line monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can stabilize inactive conformations of target proteins, such as kinases, by binding to their active sites . This binding can inhibit the activity of these proteins, leading to downstream effects on cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate is unique due to its specific pyrrolo[3,2-c]pyridine core structure, which imparts distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJYPDHSCLTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601949
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148760-75-2
Record name tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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